

A Technical Deep Dive into the Revolutionary MacArthur-Forrest Gold Extraction Process

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gold cyanide

Cat. No.: B1582709

[Get Quote](#)

A pivotal advancement in metallurgical history, the MacArthur-Forrest process, developed in 1887, fundamentally transformed the gold mining industry. This hydrometallurgical technique, also known as gold cyanidation, enabled the profitable extraction of gold from low-grade and refractory ores, which were previously untreatable. This guide provides an in-depth technical exploration of the process, its historical development, the experimental protocols of its creators, and the quantitative data that underscored its success.

The latter half of the 19th century saw the gold mining industry facing a significant challenge: the depletion of easily processed high-grade gold ores. The prevailing extraction methods, primarily amalgamation with mercury, were inefficient for the increasingly common low-grade and pyritic ores, often recovering only about 55% of the gold. This spurred a search for a more effective and economical extraction method.

In Glasgow, Scotland, chemist John Stewart MacArthur, in collaboration with physicians and chemists Dr. Robert Forrest and Dr. William Forrest, embarked on a series of experiments that would culminate in a groundbreaking discovery. Their work led to the development of a process that utilized a dilute solution of cyanide to dissolve gold from ore, a method that would come to dominate the industry for over a century.

The Core Chemistry: Elsner's Equation

The MacArthur-Forrest process is elegantly simple in its chemical principles, primarily governed by what is now known as Elsner's Equation. This equation describes the dissolution of gold in a dilute cyanide solution in the presence of an oxidizing agent, typically oxygen from the air.

In this reaction, elemental gold (Au) reacts with sodium cyanide (NaCN), oxygen (O₂), and water (H₂O) to form a stable, water-soluble gold-cyanide complex, sodium dicyanoaurate(I) (Na[Au(CN)₂]), and sodium hydroxide (NaOH). The formation of this soluble complex is the cornerstone of the process, allowing for the separation of gold from the insoluble gangue minerals.

Historical Development and Early Experimental Protocols

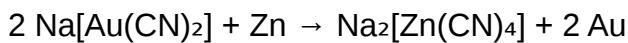
The development of the MacArthur-Forrest process was the result of systematic experimentation. While detailed laboratory notebooks of the inventors are not widely available, their patents and early publications provide insight into their methodologies.

Initial Experimental Approach

The foundational experiments conducted by MacArthur and the Forrest brothers involved testing various chemical agents for their ability to selectively dissolve gold from crushed ore. Their key breakthrough was the realization that a very dilute solution of potassium or sodium cyanide was highly effective.

A crucial aspect of their early work was determining the optimal concentration of the cyanide solution. Their research indicated that a solution containing less than 1% cyanide was more efficient than a stronger one. This was a significant finding, as it not only improved the selectivity of gold dissolution over other metals but also made the process more cost-effective.

The initial experimental protocol can be summarized as follows:


- **Ore Preparation:** The gold-bearing ore was first crushed to a fine powder to increase the surface area for the chemical reaction.
- **Leaching:** The powdered ore was then mixed with a dilute solution of sodium or potassium cyanide in a vessel.
- **Agitation:** The mixture was agitated to ensure thorough contact between the cyanide solution and the gold particles within the ore. This was often achieved by stirring or tumbling the

mixture.

- **Dissolution:** The cyanide solution was allowed to react with the ore for a sufficient period to dissolve the gold.
- **Separation:** The gold-laden cyanide solution (pregnant solution) was then separated from the solid waste material (tailings) through filtration or decantation.

Gold Recovery from Solution

Once the gold was in solution, the next critical step was to recover it in a solid, metallic form. The inventors experimented with various precipitation methods and found that zinc shavings were a highly effective and economical precipitant. The chemical reaction for this step is:

In this reaction, metallic zinc (Zn) displaces the gold from the dicyanoaurate complex, causing the gold to precipitate out of the solution as a solid.

Quantitative Data from Early Operations

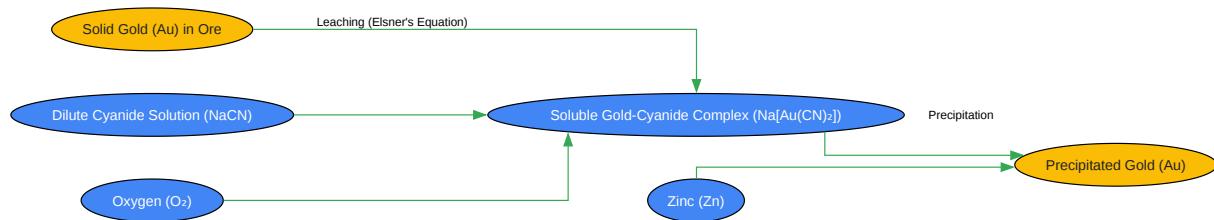
The success of the MacArthur-Forrest process was not just theoretical; it was proven through its rapid and widespread adoption, particularly in the goldfields of South Africa's Witwatersrand. The process consistently demonstrated significantly higher gold recovery rates compared to amalgamation.

Parameter	Amalgamation (Pre-1890)	MacArthur-Forrest Process (Early 1890s)
Gold Recovery Rate	~55%	Up to 96%
Applicable Ore Types	High-grade, free-milling ores	Low-grade, pyritic, and refractory ores

The initial patent for the process (U.S. Patent 403,202, granted May 14, 1889) specified a key quantitative parameter for the cyanide solution:

Component	Proportion
Cyanogen (CN)	Not exceeding 8 parts
Water (H ₂ O)	1,000 parts

This dilute concentration was a critical factor in the process's success, minimizing the dissolution of other metals and reducing reagent costs.


Visualizing the Process

To better understand the workflow and the chemical transformations, the following diagrams illustrate the key stages of the MacArthur-Forrest process.

[Click to download full resolution via product page](#)

A simplified workflow of the MacArthur-Forrest gold extraction process.

[Click to download full resolution via product page](#)

The core chemical transformations in the MacArthur-Forrest process.

Conclusion

The MacArthur-Forrest gold extraction process was a paradigm shift in the mining industry. Its development was a testament to the power of applied chemistry and systematic experimentation. By providing a commercially viable method to treat low-grade and complex ores, it unlocked vast new gold reserves, fueling economic growth and shaping the trajectory of the global gold market for decades to come. The principles established by MacArthur and the Forrest brothers laid the foundation for modern hydrometallurgical practices that continue to be refined and adapted to this day.

- To cite this document: BenchChem. [A Technical Deep Dive into the Revolutionary MacArthur-Forrest Gold Extraction Process]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582709#history-of-the-macarthur-forrest-gold-extraction-process\]](https://www.benchchem.com/product/b1582709#history-of-the-macarthur-forrest-gold-extraction-process)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com